5-[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-propylpentanamide
Description
This compound features a tetrahydroquinazoline-2,4-dione core substituted with a 4-fluorophenylmethyl carbamoyl methyl group and an N-propylpentanamide side chain. The tetrahydroquinazolinone scaffold is notable for its bicyclic structure, which often confers metabolic stability and binding affinity in medicinal chemistry . The 4-fluorophenyl group enhances lipophilicity and may influence target engagement, while the N-propylpentanamide chain likely modulates solubility and pharmacokinetic properties.
Properties
IUPAC Name |
5-[1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-propylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN4O4/c1-2-14-27-22(31)9-5-6-15-29-24(33)20-7-3-4-8-21(20)30(25(29)34)17-23(32)28-16-18-10-12-19(26)13-11-18/h3-4,7-8,10-13H,2,5-6,9,14-17H2,1H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZCJSVGYXUJBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Key Observations :
- Core Diversity: The tetrahydroquinazolinone core distinguishes the target from pyrazoline (), pyrazolo-pyrimidine (), and furopyridine () derivatives. Quinazolinones are associated with kinase inhibition and DNA intercalation, whereas pyrazolines are often explored for anti-inflammatory activity .
- Fluorinated Substituents : The 4-fluorophenyl group is a common feature in the target and compounds from , and 4. Fluorination typically enhances metabolic stability and binding specificity due to electronegativity and steric effects .
Functional Group Analysis
- Amide/Carbamoyl Groups : The target’s carbamoyl methyl and pentanamide groups contrast with sulfonamide () and carboxamide () moieties. Amide bonds improve solubility and hydrogen-bonding capacity, critical for target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
